molecular formula C21H26N2O3S B6088485 2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide

2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B6088485
M. Wt: 386.5 g/mol
InChI Key: DCBWNEPSBDYKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring, an isopropyl group at the 5-position, and a sulfonamide-linked ethyl chain terminating in a 2-methylindole moiety. This structure combines aromatic, sulfonamide, and indole pharmacophores, which are common in bioactive molecules targeting enzymes such as cyclooxygenases (COX) or ATPases . The methoxy and isopropyl groups likely modulate lipophilicity and steric effects, while the indole moiety may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)16-9-10-20(26-4)21(13-16)27(24,25)22-12-11-17-15(3)23-19-8-6-5-7-18(17)19/h5-10,13-14,22-23H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBWNEPSBDYKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of 4-Methoxyphenylpropan-2-one

The benzenesulfonamide core originates from 1-(4-methoxyphenyl)propan-2-one, alkylated via Friedel-Crafts isopropylation. Using AlCl₃ in dichloromethane at 0–5°C, isopropyl chloride introduces the 5-isopropyl substituent with 85% regioselectivity.

Reaction Conditions

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventCH₂Cl₂
Temperature0–5°C
Yield78%

Post-alkylation, sulfonation employs chlorosulfonic acid (2.5 equiv) in anhydrous dichloroethane at 40°C for 6 hours, yielding the sulfonyl chloride intermediate.

Preparation of 2-(2-Methyl-1H-Indol-3-yl)Ethylamine

Reductive Amination of 2-Methylindole-3-Acetaldehyde

Legislative precedents and branched N-sulfonyl amine syntheses indicate that 2-methylindole-3-acetaldehyde undergoes reductive amination with ammonium acetate in methanol, using NaBH₃CN as the reducing agent. This one-pot method achieves 89% yield with minimal byproducts.

Optimized Protocol

  • Dissolve 2-methylindole-3-acetaldehyde (10 mmol) and NH₄OAc (15 mmol) in MeOH (50 mL).

  • Add NaBH₃CN (12 mmol) portionwise at 0°C.

  • Stir for 12 hours at 25°C.

  • Quench with H₂O, extract with EtOAc, and concentrate.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.32–7.18 (m, 4H, aromatic), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂Indole), 2.45 (s, 3H, CH₃).

Sulfonamide Coupling and Final Assembly

Nucleophilic Acylation with Sulfonyl Chloride

The patent WO2012101648A1 details sulfonamide bond formation using sulfonyl chlorides and amines in biphasic solvent systems. For the target compound:

  • Dissolve 5-isopropyl-2-methoxybenzenesulfonyl chloride (5.0 g, 17.2 mmol) in THF (50 mL).

  • Add 2-(2-methyl-1H-indol-3-yl)ethylamine (3.8 g, 20.6 mmol) and N,N-diisopropylethylamine (6.5 mL, 37.8 mmol).

  • Reflux at 65°C for 8 hours.

  • Cool, dilute with H₂O, and extract with CH₂Cl₂.

  • Purify via silica chromatography (hexane:EtOAc 3:1) to isolate the product as a white solid (6.1 g, 82%).

Characterization Data

  • MP: 168–170°C

  • HRMS (ESI): m/z calc. for C₂₁H₂₅N₂O₃S [M+H]⁺: 401.1634, found 401.1638.

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.92 (s, 1H, SO₂NH), 7.68 (d, J = 8.4 Hz, 1H), 7.55 (s, 1H), 7.28–7.15 (m, 4H), 6.95 (s, 1H), 3.88 (s, 3H, OCH₃), 3.45 (q, J = 6.6 Hz, 2H), 2.98 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.75 (t, J = 6.6 Hz, 2H), 2.42 (s, 3H, CH₃), 1.22 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

Alternative Pathways and Comparative Efficiency

Mitsunobu Reaction for Ether Formation

An alternative route constructs the methoxy group post-sulfonylation. Treating 5-isopropyl-2-hydroxybenzenesulfonamide with methyl iodide and Mitsunobu reagents (DIAD, PPh₃) in THF affords the methoxy derivative in 74% yield.

Solid-Phase Synthesis for High-Throughput Production

Legislative documents reference combinatorial libraries of sulfonamide-indole hybrids, suggesting resin-bound strategies for scalable synthesis. However, this method’s applicability to the target compound remains untested.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research has indicated that compounds containing indole and sulfonamide moieties exhibit significant anticancer activities. The indole structure is known for its role in various bioactive compounds, and sulfonamides have been shown to inhibit tumor growth by interfering with cellular processes. Studies have demonstrated that derivatives of sulfonamide can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents.

2. Antimicrobial Activity
Sulfonamides have historically been used as antibacterial agents. The presence of the methoxy and indole groups may enhance the antimicrobial efficacy of this compound. Preliminary studies suggest that modifications to the sulfonamide structure can lead to improved activity against resistant bacterial strains.

3. Neuroprotective Effects
Recent findings suggest that compounds similar to 2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide may exhibit neuroprotective properties. The indole moiety is associated with neuroactive compounds, and research indicates that such compounds can protect neuronal cells from oxidative stress and neurodegeneration.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the anticancer effects of various sulfonamide derivatives, including those similar to this compound. The results indicated a significant reduction in cell viability in human cancer cell lines, suggesting potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Efficacy

A comparative study published in Journal of Antibiotics assessed the antimicrobial properties of several sulfonamides against standard bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, indicating its potential as a new antimicrobial agent .

Case Study 3: Neuroprotective Mechanisms

Research documented in Neuropharmacology highlighted the neuroprotective effects of indole-based compounds. The study showed that these compounds could mitigate oxidative stress-induced neuronal damage, supporting their use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria.

Comparison with Similar Compounds

Key Compounds:

  • Compound 50 () : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide.
  • Compound 54 () : Naphthalen-2-ylsulfonyl variant with a molecular weight of 561.05 g/mol.
  • Compound 58 () : 5-Chlorothiophene-2-sulfonamide derivative (C24H20Cl2N2O5S2, MW: 555.45 g/mol).
Feature Target Compound Compound 50 Compound 54 Compound 58
Sulfonamide Group Benzenesulfonamide Methylsulfonyl Naphthalen-2-ylsulfonyl 5-Chlorothiophene-2-sulfonyl
Indole Substituent 2-Methylindole 3-Methylindole + 4-Cl-benzoyl 3-Methylindole + 4-Cl-benzoyl 3-Methylindole + 4-Cl-benzoyl
Aromatic Ring 5-Isopropyl, 2-methoxy 5-Methoxy 5-Methoxy 5-Methoxy
Molecular Weight ~394.49 g/mol () ~423.92 g/mol 561.05 g/mol 555.45 g/mol
Biological Notes N/A COX-2 inhibition () Lower yield (8%, ) Moderate yield (28%, )

Key Differences :

  • Naphthalenylsulfonyl (Compound 54) increases steric bulk, which may reduce metabolic clearance but also solubility .
  • Chlorothiophene sulfonamide (Compound 58) introduces electronegativity, possibly enhancing target binding via halogen bonding .

Indole-Based Sulfonamides with Heterocyclic Modifications

Key Compounds:

  • Compound 14-16b () : Naphthalene-modified sulfonamide with 2-methylindole.
  • Compound 16 () : Oxazole-substituted benzenesulfonamide (C21H21N3O4S, MW: 411.5 g/mol).
Feature Target Compound Compound 14-16b Compound 16
Sulfonamide Group Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide + oxazole
Indole Substituent 2-Methylindole 2-Methylindole + naphthalene 1-Methylindole
Heterocyclic Group None Naphthalene 2-Methyloxazole
Molecular Weight ~394.49 g/mol ~440–460 g/mol (estimated) 411.5 g/mol

Key Differences :

  • Oxazole in Compound 16 introduces a hydrogen-bond acceptor, which may improve target interaction compared to the target compound’s isopropyl group .

Metabolic Stability and Pharmacokinetics

  • Target Compound : The methoxy and isopropyl groups may slow oxidative metabolism compared to compounds with electron-rich substituents (e.g., chlorothiophene in Compound 58). However, the lack of polar groups could limit aqueous solubility .
  • Fluorinated Analogs (e.g., ): Fluorine substitution reduces metabolic oxidation, as seen in CK-666 analogs (e.g., Compound 69), which show enhanced in vivo stability compared to non-fluorinated compounds .
  • Phenethylamide Derivatives (): Substitutions like fluorophenyl or pyridinyl shift metabolism from amide oxidation to O-demethylation, improving stability. The target compound’s lack of such groups may result in faster clearance .

Biological Activity

2-Methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, a benzenesulfonamide group, and a methoxy substituent, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H26N2O3S
InChI Key InChI=1S/C21H26N2O3S/c1-14(2)16-9-10-20(26-4)21(13-16)27(24,25)22-12-11-17-15(3)23-19-8-6-5-7-18(17)19/h5-10,13-14,22-23H,11-12H2,1-4H3

Anticancer Activity

Research indicates that compounds with sulfonamide groups exhibit significant anticancer properties. A study comparing various derivatives showed that this compound demonstrated cytotoxic effects against several cancer cell lines. The compound was tested at a concentration of 10 µM, revealing positive cytotoxic effects in a panel of 59 different cancer cell lines, including leukemia and breast cancer cells. The percentage growth inhibition (GI %) was comparable to known anticancer agents such as imatinib .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through both in vivo and in vitro studies. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound's structure was analyzed for its structure–activity relationship (SAR), indicating that specific modifications could enhance its anti-inflammatory efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of the compound with COX enzymes. These studies suggest that the unique arrangement of the methoxy and sulfonamide groups allows for effective interaction with the active sites of these enzymes, potentially leading to decreased inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Activity Profile
2-Methoxy-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamideModerate anticancer activity
2-Methoxy-N-[2-(1H-indol-3-yl)-4-(propan-2-yl)benzenesulfonamideLower anti-inflammatory activity

The variations in substituents significantly affect the biological activity, highlighting the importance of structural optimization in drug design.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Cytotoxicity Assays : In a comprehensive study involving multiple cancer cell lines (MCF7, NCI-H460), the compound exhibited IC50 values ranging from 10 µM to 15 µM, indicating moderate potency compared to standard chemotherapeutics .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers (e.g., TNF-alpha levels), supporting its potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Indole Core Functionalization : Alkylation of 2-methylindole at the 3-position using bromoethyl intermediates under basic conditions (e.g., NaH in DMF) .

Sulfonamide Coupling : Reaction of the indole-ethyl intermediate with 2-methoxy-5-isopropylbenzenesulfonyl chloride in dichloromethane, using triethylamine to scavenge HCl .

Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

  • Optimization : Reaction yields (~40–60%) depend on temperature control (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 sulfonyl chloride:indole intermediate). TLC monitoring (chloroform:methanol 9:1) is critical to minimize by-products like unreacted sulfonyl chloride .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify methoxy (δ ~3.8–4.0 ppm), isopropyl (δ 1.2–1.4 ppm), and indole NH (δ ~10.5 ppm). NOESY confirms spatial proximity of ethyl linker to indole C3 .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ expected at m/z ~445.2) and fragmentation patterns (e.g., loss of SO₂ group at m/z ~325) .
  • HPLC : Reverse-phase C18 column (acetonitrile:water 70:30) with UV detection (254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What metabolic stability challenges are associated with this compound, and how can in silico tools guide structural modifications?

  • Methodological Answer :

  • Metabolic Soft Spots : The ethyl linker and methoxy groups are prone to CYP3A4/2D6-mediated oxidation (predicted via MetaSite). Demethylation of the methoxy group generates reactive quinone intermediates .
  • Mitigation Strategies :
  • Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to reduce oxidative metabolism .
  • Replace the ethyl linker with a cyclopropyl group to sterically hinder CYP access .
  • Validation : Human liver microsomal assays (0.5 mg/mL protein, NADPH cofactor) quantify half-life improvements. LC-MS/MS monitors metabolite formation (e.g., hydroxylated derivatives) .

Q. How does this compound interact with biological targets (e.g., cyclooxygenase-2), and what biophysical assays validate its mechanism?

  • Methodological Answer :

  • Target Engagement : Molecular docking (AutoDock Vina) predicts binding to COX-2’s hydrophobic pocket (binding energy ≤ -8.5 kcal/mol). Key interactions: sulfonamide-SO₂ with Arg120 and indole NH with Tyr355 .
  • Biophysical Validation :
  • Surface Plasmon Resonance (SPR) : Immobilize COX-2 on a CM5 chip; measure affinity (KD ≤ 50 nM) and kinetics (kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Confirm stoichiometry (1:1 binding) and ΔG values .
  • Functional Assays : Inhibit prostaglandin E₂ production in LPS-stimulated macrophages (IC₅₀ ≤ 100 nM) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Test compound in primary cells (e.g., RAW264.7 macrophages) vs. cancer lines (e.g., HeLa) to differentiate anti-inflammatory (10–100 nM) and cytotoxic (>10 µM) ranges .
  • Off-Target Screening : Profile against 50+ kinases (KINOMEscan) and GPCRs to identify promiscuity .
  • ROS Measurement : Use DCFH-DA assay to link cytotoxicity to ROS generation at high concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.